- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-95-2 structure
Produktname:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
CAS-Nr.:937046-95-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD09863891
CID:844612
PubChem ID:49760548
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl 1H-pyrrol-1-ylcarbamate
- 1-N-Boc-Aminopyrrole
- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester
- Pyrrol-1-yl-carbamicacid tert-butyl ester
- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester
- N-(Boc-amino)pyrrole
- QC-728
- SC4442
- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER
- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)
- tert-Butyl (1H-pyrrol-1-yl)carbamate
- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
- 937046-95-2
- EC 810-523-3
- AKOS006314517
- DTXSID40678242
- SY020948
- MFCD09863891
- CS-W001687
- BCP30713
- JDOTVVAIWOCYFL-UHFFFAOYSA-N
- tert-Butyl1H-pyrrol-1-ylcarbamate
- MB07933
- tert-butyl N-pyrrol-1-ylcarbamate
- NS00004420
- EN300-180266
- DB-079666
- 1-(Boc-amino)pyrrole
- AS-54675
- SCHEMBL59469
-
- MDL: MFCD09863891
- Inchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
- InChI-Schlüssel: JDOTVVAIWOCYFL-UHFFFAOYSA-N
- Lächelt: O=C(NN1C=CC=C1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 182.10600
- Monoisotopenmasse: 182.106
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 4
- Komplexität: 181
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 43.3A^2
Experimentelle Eigenschaften
- Dichte: 1.06
- Brechungsindex: 1.505
- PSA: 43.26000
- LogP: 2.03970
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Sicherheitsinformationen
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM198089-10g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 10g |
$*** | 2023-05-29 | |
ChemScence | CS-W001687-25g |
tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 25g |
$58.0 | 2022-04-26 | ||
Chemenu | CM198089-50g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 50g |
$*** | 2023-03-29 | |
Chemenu | CM198089-100g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 100g |
$303 | 2021-08-05 | |
Enamine | EN300-180266-0.5g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 95% | 0.5g |
$49.0 | 2023-09-19 | |
Enamine | EN300-180266-5.0g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 95% | 5g |
$188.0 | 2023-05-26 | |
eNovation Chemicals LLC | D605614-5G |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 5g |
$255 | 2023-05-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |
Tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 98% | 250mg |
273.60 | 2021-05-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |
1-(Boc-amino)pyrrole |
937046-95-2 | ≥95% | 5g |
¥105.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-95-2 | 97% | 1g |
55.0CNY | 2021-07-14 |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C
Referenz
- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amineHuaxue Shiji, 2020, 42(5), 608-611,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C
Referenz
- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behaviorHeterocycles, 2009, 78(1), 117-125,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of RemdesivirOrganic Process Research & Development, 2022, 26(1), 82-90,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
Referenz
- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazinesOrganic Letters, 2011, 13(16), 4204-4207,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C
Referenz
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR InhibitorChemMedChem, 2018, 13(5), 437-445,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Referenz
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C
Referenz
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C
Referenz
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referenz
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C
Referenz
- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C
Referenz
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C
Referenz
- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referenz
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
Referenz
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Verwandte Literatur
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Reinheit:99%
Menge:250.0g
Preis ($):219.0